
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have developed a variety of compounds incorporating structural motifs similar to the specified chemical, focusing on the synthesis and evaluation of their biological activities. For instance, compounds based on tetrahydropyrimidine–isatin hybrids have been synthesized and screened for antibacterial, antifungal, and anti-tubercular activity, reflecting the synthetic versatility and potential therapeutic applications of these chemical frameworks (Akhaja & Raval, 2012).
Plant Growth Stimulation
Derivatives with structural similarities, particularly those incorporating the 2-amino-substituted pyrimidin-4-ols, have shown pronounced stimulating action on plant growth, suggesting applications in agriculture to enhance crop yield and health (Yengoyan et al., 2019).
Antimicrobial and Antioxidant Properties
Compounds featuring the indole and oxadiazole scaffolds, related to the specified chemical, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research underscores the potential of these compounds to serve as leads for the development of new antimicrobial and antioxidant agents, offering insights into their mechanism of action and therapeutic potential (George et al., 2008).
Insecticidal and Antibacterial Potential
The exploration of pyrimidine-linked heterocyclics through microwave irradiative cyclocondensation has led to the discovery of compounds with notable insecticidal and antibacterial potential, demonstrating the broad-spectrum biological activity of these chemistries (Deohate & Palaspagar, 2020).
Anticancer Activity
Further investigations into indole-based hybrid structures, incorporating oxadiazole and other heterocyclic motifs, have shown promising results in inhibiting urease enzyme, with potential implications for cancer therapy. The in vitro and in silico evaluations suggest these compounds as valuable therapeutic agents, highlighting the importance of structural design in developing potent anticancer drugs (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11-23-17(28-25-11)19(2,27)7-5-12-3-4-13-6-8-26(15(13)9-12)16-14(20)10-22-18(21)24-16/h3-4,9-10,27H,6,8H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGSICGSZVMZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)(C#CC2=CC3=C(CCN3C4=NC(=NC=C4Cl)N)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

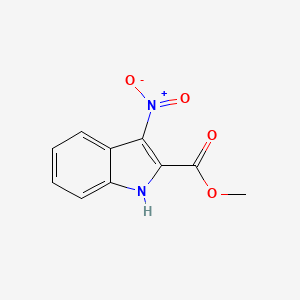
![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)
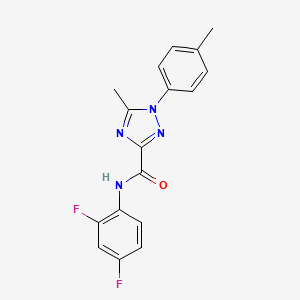
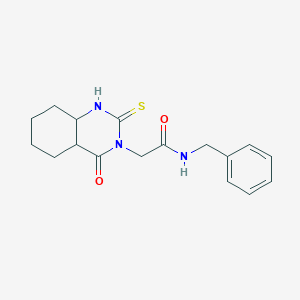
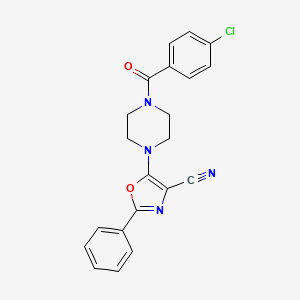
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)

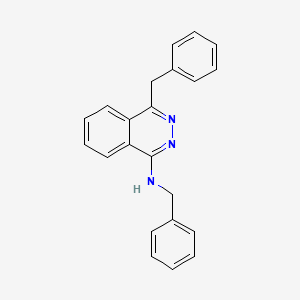
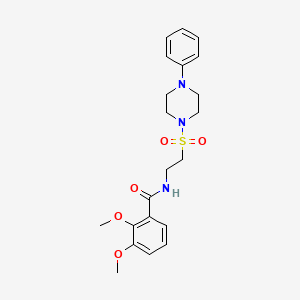
![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)